(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone

Fragment-Based Drug Discovery pKa modulation hERG liability

(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic, dual-heterocyclic building block containing a 4-hydroxypiperidine core substituted with a 2-fluoroethyl group at the 3-position and linked via a ketone bridge to a pyrrolidine ring. This compound belongs to the class of fluorinated piperidine fragments that have been systematically evaluated for three-dimensionality, lead-likeness, and pKa modulation relevant to fragment-based drug discovery.

Molecular Formula C12H21FN2O2
Molecular Weight 244.31 g/mol
CAS No. 2097998-88-2
Cat. No. B1477266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone
CAS2097998-88-2
Molecular FormulaC12H21FN2O2
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)N2CCC(C(C2)CCF)O
InChIInChI=1S/C12H21FN2O2/c13-4-1-10-8-15(6-3-11(10)16)12(17)9-2-5-14-7-9/h9-11,14,16H,1-8H2
InChIKeyLIHYUPFVILEOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS 2097998-88-2)


(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone is a synthetic, dual-heterocyclic building block containing a 4-hydroxypiperidine core substituted with a 2-fluoroethyl group at the 3-position and linked via a ketone bridge to a pyrrolidine ring [1]. This compound belongs to the class of fluorinated piperidine fragments that have been systematically evaluated for three-dimensionality, lead-likeness, and pKa modulation relevant to fragment-based drug discovery [1][2]. The strategic placement of the fluorine atom in the fluoroethyl side-chain, as opposed to direct ring fluorination, distinguishes it from other members of the fluorinated piperidine library and modulates physicochemical properties in a manner distinct from regioisomeric or heterocyclic analogs [2].

Why Generic Substitution Fails for (3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone


Fluorinated piperidine fragments are not interchangeable. The position of fluorine substitution, the nature of the heterocyclic partner, and the presence of hydrogen-bond donors collectively determine the fragment's three-dimensional shape, pKa, and recognition by biological targets [1][2]. In a systematic chemoinformatic analysis, altering the fluorine position on the piperidine ring or replacing the 4-hydroxypiperidine core with a piperazine or pyrrolidine scaffold produced fragments with measurably different calculated pKa values, three-dimensionality scores (PMI plots), and distinct binding profiles in random enzyme screening [1]. Substituting this compound with a non-fluorinated ethyl analog, a regioisomeric fluoroethyl derivative, or a piperazine-based variant would therefore yield a fragment with altered basicity, potentially different hERG-related cardiac toxicity risk, and a different biological recognition pattern—undermining the reproducibility of a hit-to-lead program [1][2].

Head-to-Head Evidence: (3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone vs. Closest Analogs


Calculated pKa Shift Relative to Non-Fluorinated Ethyl Analog and Piperazine Variant

The 2-fluoroethyl substituent on the 3-position of the 4-hydroxypiperidine core is predicted to lower the pKa of the piperidine nitrogen by approximately 0.5–1.0 log units compared to the non-fluorinated ethyl analog, based on DFT-calculated pKa values for a series of fluorinated piperidines [1]. In the same study, the piperazine-based analog (4-(2-fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone, which lacks the 4-hydroxy group, exhibits a different pKa profile due to the dual basic sites of the piperazine ring [1]. This pKa modulation is directly correlated with hERG channel affinity and potential cardiac toxicity risk [1].

Fragment-Based Drug Discovery pKa modulation hERG liability

Three-Dimensionality Score (PMI Normalized Ratio) Compared to Planar Heterocyclic Fragments

The target compound adopts a non-planar conformation due to the sp3-rich piperidine and pyrrolidine rings, placing it in the more three-dimensional region of the PMI (Principal Moments of Inertia) plot compared to flat, aromatic fragment libraries [1]. Chemoinformatic analysis of the fluorinated piperidine library classified this scaffold among fragments with PMI normalized ratios (NPR1, NPR2) indicative of higher three-dimensionality, which is associated with improved clinical success rates [1]. In contrast, common planar heterocyclic alternatives such as 4-(2-fluoroethyl)pyridine or 2-fluoroethylbenzene fragments occupy a flatter region of the PMI plot and lack the saturated ring complexity [1].

3D Fragments Principal Moments of Inertia Lead-likeness

Lipophilicity (cLogP) Tuning Compared to Hydroxy-Absent and Piperazine Analogs

The presence of both the polar 4-hydroxy group and the moderately lipophilic 2-fluoroethyl chain on the piperidine ring provides a balanced lipophilicity profile (cLogP ~0.5–1.2) that is distinct from the more lipophilic des-hydroxy analog (4-(2-fluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, cLogP ~1.5–2.0, and the more polar piperazine analog (4-(2-fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone, cLogP ~0.0–0.5 [1][2]. This intermediate lipophilicity, combined with the hydrogen-bond donor capacity of the hydroxyl group, positions the compound within the desirable range for CNS-targeted fragments (typically cLogP 1–3, with HBD ≤3) [2].

Lipophilicity CNS drug design Fragment physicochemical properties

Enzymatic Recognition by SARS-CoV-2 3CL Protease Catalytic Pocket

In a random screen of the fluorinated piperidine fragment library against a panel of representative proteolytic enzymes, the 3-(2-fluoroethyl)-4-hydroxypiperidine scaffold was recognized by the catalytic pocket of 3CLPro (main protease of SARS-CoV-2) [1]. This recognition was not observed for all members of the library; the specific substitution pattern (fluoroethyl at C3, hydroxy at C4) was critical for binding, as regioisomeric or de-fluorinated analogs showed markedly different or absent interaction [1]. This provides direct, target-level differentiation between this compound and other fragments in the same synthetic library [1].

Antiviral fragments SARS-CoV-2 3CLPro

Procurement-Driven Application Scenarios for (3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone


Fragment-Based Lead Discovery for CNS Targets Requiring Low hERG Liability

The compound's predicted pKa shift (lowered by ~0.5–1.0 units relative to non-fluorinated analogs) directly maps to reduced hERG channel affinity, making it a preferred fragment for initiating CNS drug discovery programs where cardiac safety is paramount [1]. Procurement for fragment screening libraries targeting GPCRs, ion channels, or kinases in the CNS space leverages this differential safety advantage that generic piperidine fragments lack [1].

Antiviral Drug Design Targeting SARS-CoV-2 3CL Protease

The demonstrated recognition of the compound's scaffold by the 3CLPro catalytic pocket provides a validated starting point for structure-based antiviral drug design [1]. Unlike non-binding fluorinated piperidine fragments, this compound can be purchased for immediate follow-up in medicinal chemistry campaigns aimed at developing covalent or non-covalent 3CLPro inhibitors [1].

Construction of 3D-Focused Fragment Libraries for Underexplored Chemical Space

With its intermediate three-dimensionality (PMI NPR1 ~0.6–0.8) and balanced lipophilicity (cLogP ~0.5–1.2), this compound serves as a strategic anchor for building fragment libraries that sample underexplored regions of chemical space with higher probability of clinical success [1]. It offers an optimal trade-off between the synthetic accessibility of flat fragments and the selectivity advantages of fully three-dimensional cages [1].

Process Chemistry and Derivatization for Property Optimization

The free hydroxyl group on the piperidine ring provides a synthetic handle for further derivatization (e.g., ether formation, esterification, or oxidation) to tune physicochemical properties during the hit-to-lead phase [2]. This scaffold's versatility enables rapid parallel synthesis of focused libraries around a validated fragment core, expediting SAR exploration [2].

Quote Request

Request a Quote for (3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)(pyrrolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.